4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine
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Overview
Description
4’-Fluoro-5-methyl[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family It features a biphenyl core with a fluorine atom at the 4’ position, a methyl group at the 5 position, and an amine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-5-methyl[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Starting with 4-fluoro-5-methylbiphenyl, bromination is carried out to introduce a bromine atom at the 2 position.
Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with ammonia or an amine source to replace the bromine atom with an amine group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-5-methyl[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines under elevated temperatures.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-Fluoro-5-methyl[1,1’-biphenyl]-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4’-Fluoro-5-methyl[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability in biological systems. These interactions can modulate various pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
4-Fluoro-1,1’-biphenyl: Lacks the methyl and amine groups, making it less versatile in chemical reactions.
5-Methyl-1,1’-biphenyl-2-amine: Lacks the fluorine atom, which may reduce its binding affinity in biological systems.
4’-Fluoro-1,1’-biphenyl-2-amine: Lacks the methyl group, potentially affecting its electronic properties.
Uniqueness: 4’-Fluoro-5-methyl[1,1’-biphenyl]-2-amine stands out due to the combined presence of the fluorine, methyl, and amine groups. This unique combination enhances its reactivity and binding properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H12FN |
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Molecular Weight |
201.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methylaniline |
InChI |
InChI=1S/C13H12FN/c1-9-2-7-13(15)12(8-9)10-3-5-11(14)6-4-10/h2-8H,15H2,1H3 |
InChI Key |
LOOGNZUVDQAYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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